2-[4-(2-methoxyphenyl)piperazin-1-yl]-N-(5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)acetamide
Overview
Description
2-[4-(2-methoxyphenyl)piperazin-1-yl]-N-(5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)acetamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This compound is known for its interaction with alpha1-adrenergic receptors, which are a class of G-protein-coupled receptors involved in various physiological processes .
Scientific Research Applications
2-[4-(2-methoxyphenyl)piperazin-1-yl]-N-(5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)acetamide has several scientific research applications:
Chemistry: It is used as a ligand in the study of alpha1-adrenergic receptors.
Biology: The compound is studied for its potential effects on cellular signaling pathways.
Preparation Methods
The synthesis of 2-[4-(2-methoxyphenyl)piperazin-1-yl]-N-(5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)acetamide typically involves multiple stepsThe final step involves the coupling of the piperazine derivative with the quinazolinone moiety under specific reaction conditions . Industrial production methods may involve optimization of these steps to enhance yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the piperazine ring, to introduce different substituents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Mechanism of Action
The compound exerts its effects by binding to alpha1-adrenergic receptors, which are involved in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate. By interacting with these receptors, the compound can modulate various physiological responses, including vasoconstriction and neurotransmitter release . The molecular targets and pathways involved include the G-protein-coupled receptor signaling pathway and downstream effectors like phospholipase C and protein kinase C .
Comparison with Similar Compounds
Similar compounds include other arylpiperazine-based alpha1-adrenergic receptor antagonists such as trazodone, naftopidil, and urapidil . Compared to these compounds, 2-[4-(2-methoxyphenyl)piperazin-1-yl]-N-(5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)acetamide exhibits unique binding affinities and pharmacokinetic profiles, making it a promising candidate for further investigation .
Properties
IUPAC Name |
2-[4-(2-methoxyphenyl)piperazin-1-yl]-N-(5-oxo-7,8-dihydro-6H-quinazolin-2-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O3/c1-29-19-8-3-2-6-17(19)26-11-9-25(10-12-26)14-20(28)24-21-22-13-15-16(23-21)5-4-7-18(15)27/h2-3,6,8,13H,4-5,7,9-12,14H2,1H3,(H,22,23,24,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGXYKWJMNCATAA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CC(=O)NC3=NC=C4C(=N3)CCCC4=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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